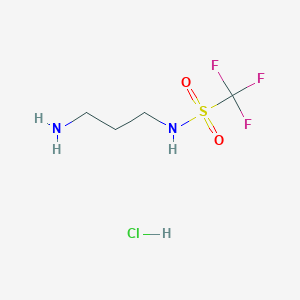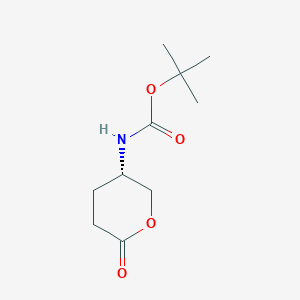
5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-phenylpyrimidine (5-BSP-4-2,4-DCP-2-PP) is a synthetic organic compound used in scientific research. It is a pyrimidine derivative with a benzene ring attached to the nitrogen atom. It is a yellowish-white crystalline solid that is soluble in water and ethanol. 5-BSP-4-2,4-DCP-2-PP has been used in scientific studies for its biochemical and physiological effects.
Applications De Recherche Scientifique
5-BSP-4-2,4-DCP-2-PP has been used in scientific studies for its biochemical and physiological effects. It has been used in studies to investigate its effects on the nervous system, cardiovascular system, and immune system. It has also been used to study its effects on the metabolism of drugs and other compounds.
Mécanisme D'action
The mechanism of action of 5-BSP-4-2,4-DCP-2-PP is not fully understood, but it is believed to act as an agonist at certain receptors in the body. It is thought to bind to the receptors and activate them, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
5-BSP-4-2,4-DCP-2-PP has been shown to have a variety of biochemical and physiological effects. It has been shown to stimulate the release of neurotransmitters, such as dopamine and serotonin, which can lead to increased alertness, improved mood, and increased motivation. It has also been shown to have anti-inflammatory effects and to reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-BSP-4-2,4-DCP-2-PP in laboratory experiments include its low toxicity and low cost. It is also relatively easy to synthesize and can be stored for long periods of time without degradation. The main limitation of using 5-BSP-4-2,4-DCP-2-PP in laboratory experiments is its lack of specificity. It can bind to a variety of receptors in the body, leading to a variety of effects that may not be related to the intended effect.
Orientations Futures
The future directions for research into 5-BSP-4-2,4-DCP-2-PP include further investigation into its mechanism of action, its effects on other systems in the body, and its potential therapeutic applications. Other potential future directions include investigating its potential as a drug delivery system and its potential use in drug development. Additionally, further research could be conducted into its effects on the metabolism of other drugs and its potential interactions with other compounds.
Méthodes De Synthèse
5-BSP-4-2,4-DCP-2-PP can be synthesized using a method known as palladium-catalyzed cross-coupling. This method involves combining two organic molecules in the presence of a palladium catalyst. The first step is to prepare a solution of a palladium-based catalyst in a solvent. The second step is to add the two organic molecules to the solution. The third step is to heat the solution to a temperature of 150-200°C for the reaction to occur. The fourth step is to cool the solution and isolate the 5-BSP-4-2,4-DCP-2-PP.
Propriétés
IUPAC Name |
5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2O2S/c23-16-11-12-18(19(24)13-16)21-20(29(27,28)17-9-5-2-6-10-17)14-25-22(26-21)15-7-3-1-4-8-15/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNBDFRJTMVKGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-phenylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(furan-3-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2854574.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2854577.png)
![2-Methyl-7-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2854578.png)
![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzenecarboxamide](/img/structure/B2854579.png)


![2-[6-(4-Chlorophenyl)sulfanylpyridazin-3-yl]-2-(2,4-dichlorophenyl)acetonitrile](/img/structure/B2854585.png)
![Ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2854586.png)
![1-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2854587.png)
![(5-Bromo-2-chloro-6-methylpyridin-3-yl)-[(3S)-3-fluoropyrrolidin-1-yl]methanone](/img/structure/B2854589.png)


![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2854594.png)
